molecular formula C12H17NO2 B8269930 3-((Benzyloxy)methyl)morpholine CAS No. 138969-58-1

3-((Benzyloxy)methyl)morpholine

Cat. No.: B8269930
CAS No.: 138969-58-1
M. Wt: 207.27 g/mol
InChI Key: QNWBIPRDHINDOV-UHFFFAOYSA-N
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Description

Contextualization of Morpholine (B109124) Derivatives in Contemporary Organic Synthesis

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, serves as a foundational structure for a vast array of derivatives utilized in modern organic synthesis. jchemrev.com These derivatives are not merely laboratory curiosities; they are integral components in numerous industrial and chemical processes. e3s-conferences.org The inherent chemical nature of the morpholine ring, which combines the properties of a secondary amine and an ether, allows for a wide range of chemical transformations. wikipedia.org The nitrogen atom's electron density is somewhat reduced by the ether oxygen, making it less nucleophilic than similar amines like piperidine, a property that chemists can exploit for specific reactions. wikipedia.org

In synthetic applications, morpholine and its derivatives are widely employed as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. wikipedia.org For example, the morpholine moiety is a key structural component in the antibiotic linezolid and the anticancer agent gefitinib. wikipedia.org Beyond their role as structural precursors, their low cost and polarity also make them useful as solvents and bases in various chemical reactions. wikipedia.orgresearchgate.net The versatility of morpholine derivatives extends to their use as catalysts, corrosion inhibitors, and intermediates in the manufacturing of rubber chemicals and optical brighteners. e3s-conferences.orgnih.gov

Strategic Importance of the Morpholine Scaffold in Chemical Research

The morpholine scaffold is recognized in the field of medicinal chemistry as a "privileged structure". nih.gov This designation stems from its frequent appearance in bioactive molecules and approved drugs, where it often contributes to favorable physicochemical, biological, and metabolic properties. nih.govnih.gov The strategic importance of this scaffold lies in its ability to improve the pharmacokinetic profile of drug candidates. nih.govresearchgate.net

Several key features contribute to the morpholine ring's value in chemical research:

Physicochemical Properties : It imparts a well-balanced hydrophilic-lipophilic profile to molecules. researchgate.netacs.org

Basicity : The presence of the oxygen atom lowers the pKa of the nitrogen, reducing its basicity compared to other cyclic amines. researchgate.netacs.org

Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.netresearchgate.net

Synthetic Accessibility : The morpholine ring is a versatile and readily accessible synthetic building block that can be introduced through various established methodologies. nih.govresearchgate.net

These attributes make the morpholine scaffold a valuable tool for medicinal chemists aiming to enhance a molecule's potency, modulate its pharmacokinetic properties, or orient functional groups correctly for interaction with a biological target. researchgate.netacs.org Its presence has been linked to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. e3s-conferences.orgresearchgate.netresearchgate.net

Overview of 3-((Benzyloxy)methyl)morpholine (B1198477) as a Versatile Chemical Entity

Within the broad class of morpholine derivatives, this compound stands out as a significant chemical intermediate and building block. Its structure features a morpholine ring substituted at the 3-position with a benzyloxymethyl group. This substitution introduces a chiral center, making it a valuable component in asymmetric synthesis. The benzyl (B1604629) group serves as a common protecting group for the primary alcohol, which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group for further functionalization.

The primary utility of this compound lies in its role as a precursor for constructing more complex molecules, particularly in the development of pharmacologically active compounds. Its bifunctional nature—possessing a secondary amine within the morpholine ring and a protected hydroxyl group on the side chain—allows for sequential and site-selective chemical modifications.

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource
IUPAC Name 3-(phenylmethoxymethyl)morpholine nih.gov
Molecular Formula C₁₂H₁₇NO₂ nih.gov
Molecular Weight 207.27 g/mol nih.gov
CAS Number 138969-58-1, 101376-27-6 nih.gov
SMILES C1COCC(N1)COCC2=CC=CC=C2 nih.gov

Scope and Research Objectives Pertaining to the Chemical Compound

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to situate this specific molecule within the broader context of heterocyclic chemistry, with a particular emphasis on the significance of the morpholine scaffold. The discussion will contextualize the general utility of morpholine derivatives in contemporary organic synthesis and elucidate the strategic reasons for the morpholine scaffold's prevalence in chemical and medicinal research. Furthermore, this article will detail the specific identity and chemical properties of this compound, highlighting its function as a versatile chemical entity. The scope is strictly limited to the chemical nature, synthesis context, and strategic importance of the compound, without delving into pharmacological applications or safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138969-58-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(phenylmethoxymethyl)morpholine

InChI

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)8-15-10-12-9-14-7-6-13-12/h1-5,12-13H,6-10H2

InChI Key

QNWBIPRDHINDOV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)COCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Reactivity of the Morpholine (B109124) Ring Nitrogen

The nitrogen atom of the morpholine ring is a nucleophilic and basic center, making it amenable to a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine of the morpholine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation: This reaction involves the treatment of 3-((benzyloxy)methyl)morpholine (B1198477) with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid generated. The reaction proceeds via a nucleophilic substitution mechanism. For instance, N-methylation can be achieved using green methylating agents like dimethyl carbonate (DMC), which offers an environmentally benign alternative to traditional methyl halides. asianpubs.orggoogle.com The reaction of morpholine with DMC can proceed without a catalyst, with morpholine itself acting as a weak base to facilitate the reaction. asianpubs.org The use of ruthenium or copper-based catalysts has also been reported for the N-methylation of morpholine with methanol. asianpubs.org In general, the N-alkylation of amines with alcohols can be catalyzed by various transition metal complexes, such as those of iridium and ruthenium. nih.gov

N-Acylation: The morpholine nitrogen can be acylated using acylating agents like acid chlorides or anhydrides. This reaction typically proceeds readily, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. These reactions lead to the formation of N-acylmorpholine derivatives, which are amides.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagentCatalyst/ConditionsProduct Type
N-MethylationDimethyl Carbonate100–200 °C, 1.0–50 x 10⁵ PaN-Methylmorpholine
N-AlkylationBenzyl (B1604629) AlcoholNHC–Ir(III) or NHC–Ru(II) complex, baseN-Benzylated Morpholine
N-AcylationAcid ChlorideBase (e.g., triethylamine)N-Acylmorpholine

Cycloaddition Reactions Involving the Morpholine Moiety

While the saturated morpholine ring itself does not typically participate directly in cycloaddition reactions as a diene or dienophile, its nitrogen atom can act as a nucleophile to initiate reactions that lead to cyclic products. For example, morpholine has been used as a solvent and a nucleophilic mediator in the defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides. nih.gov In this process, morpholine attacks the α-position of the gem-difluoroalkene, which is followed by a cycloaddition with the azide (B81097) to form a C-4 morpholine-substituted 1,2,3-triazole. nih.gov This demonstrates the potential for the morpholine moiety to be incorporated into more complex heterocyclic systems through reactions initiated by its nucleophilic nitrogen.

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a versatile handle for further chemical modification, including its removal or transformation into other functional groups.

Selective Deprotection Methodologies

The benzyl ether in this compound is a common protecting group for the hydroxymethyl substituent. Its removal, or deprotection, is a key step in many synthetic sequences.

Catalytic Hydrogenation: The most common method for cleaving benzyl ethers is catalytic hydrogenation. youtube.com This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The process, known as hydrogenolysis, cleaves the benzylic C-O bond to yield the corresponding alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com This method is highly efficient and generally provides clean reactions with high yields. youtube.com It is also possible to use hydrogen transfer reagents, such as 1,4-cyclohexadiene, in the presence of a palladium catalyst, which can be beneficial when other reducible functional groups are present in the molecule. organic-chemistry.org

Oxidative Cleavage: An alternative to hydrogenation is the oxidative cleavage of the benzyl ether. Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for p-methoxybenzyl ethers. organic-chemistry.org Ozone can also be used to oxidatively remove benzyl ethers, resulting in the formation of benzoic esters, benzoic acid, and the desired alcohol. organic-chemistry.org

Table 2: Selective Deprotection Methods for Benzyl Ethers

MethodReagentsKey Features
Catalytic HydrogenationH₂, Pd/CHigh yield, clean reaction, forms toluene byproduct. youtube.com
Hydrogen Transfer1,4-Cyclohexadiene, Pd/CMilder conditions, useful for sensitive substrates. organic-chemistry.org
Oxidative CleavageDDQEffective for electron-rich benzyl ethers. organic-chemistry.org
OzonolysisO₃Results in oxidative removal of the benzyl group. organic-chemistry.org

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic carbon of a benzyl ether is less common than deprotection but represents a potential pathway for derivatization. The benzylic position is activated towards substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize carbocationic intermediates (in SN1 reactions) or transition states (in SN2 reactions). chemistry.coachucalgary.ca

Primary benzylic substrates typically favor an SN2 pathway, while secondary and tertiary substrates react via an SN1 mechanism. chemistry.coachucalgary.ca For a benzyl ether, the leaving group would be an alkoxide. Since alkoxides are poor leaving groups, the reaction generally requires harsh conditions or activation of the leaving group. The reaction of benzyl chloride with phenols, for example, proceeds via nucleophilic substitution to form phenyl benzyl ether. ias.ac.in This illustrates the general reactivity of the benzylic position towards nucleophiles.

Oxidative Transformations of the Benzyloxy Moiety

The benzylic carbon of the benzyloxy group is susceptible to oxidation. khanacademy.org This provides a route to convert the benzyl ether into other functional groups, such as aldehydes or esters, without cleaving the C-O bond of the morpholine-methanol fragment.

Various oxidizing agents can be employed for this purpose. For instance, hypervalent iodine reagents, such as a water-soluble derivative of o-iodoxybenzoic acid (mIBX), have been shown to oxidize benzyl ethers to benzoate (B1203000) esters or benzaldehyde (B42025) derivatives. siu.edu The reaction is proposed to proceed via a hydrogen atom abstraction from the benzylic position. siu.edu Other methods for the oxidation of benzylic C-H bonds to carbonyl compounds have been developed using catalytic systems, often with molecular oxygen as the terminal oxidant. mdpi.com The selective oxidation of benzylic C-H bonds to alcohols has also been achieved using reagents like bis(methanesulfonyl) peroxide. researchgate.netacs.org

Functionalization and Diversification at the 3-Position

The substituent at the 3-position of the morpholine ring is a prime site for introducing molecular diversity. The benzyloxy group can be readily cleaved to reveal a primary alcohol, which then serves as a versatile handle for a wide array of chemical transformations.

Introduction of Additional Substituents via Carbon-Carbon Bond Formation

The elaboration of the side chain at the 3-position through the formation of new carbon-carbon bonds is a critical strategy for accessing novel analogues. This can be achieved by converting the hydroxymethyl group, obtained after debenzylation of this compound, into other reactive functional groups.

One common approach involves the oxidation of the primary alcohol to an aldehyde, 3-formylmorpholine. This aldehyde is a versatile electrophile for various carbon-carbon bond-forming reactions. For instance, the Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction of 3-formylmorpholine with a phosphorus ylide (a Wittig reagent) can generate a variety of vinyl-substituted morpholines. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Another important reaction involving the 3-formylmorpholine intermediate is the addition of Grignard reagents . These organomagnesium compounds are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an aqueous workup. masterorganicchemistry.comorganic-chemistry.org This strategy allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents at the carbon adjacent to the morpholine ring, leading to a new chiral center and significantly increasing molecular complexity.

Furthermore, palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org The hydroxymethyl group can be converted to a halomethyl group, such as 3-(chloromethyl)morpholine or 3-(bromomethyl)morpholine. These halogenated intermediates are excellent substrates for reactions like the Sonogashira coupling , which joins the halide with a terminal alkyne to form an alkynyl-substituted morpholine. wikipedia.orgorganic-chemistry.orglibretexts.org Similarly, the Heck reaction can be employed to couple the halomethyl-morpholine with an alkene, yielding a more extended, unsaturated side chain. wikipedia.orgorganic-chemistry.orgnih.gov

A summary of potential carbon-carbon bond-forming reactions starting from derivatives of this compound is presented in Table 1.

Table 1: Potential Carbon-Carbon Bond Formation Reactions at the 3-Position

Starting Material Derivative Reagent/Reaction Type Product Type
3-Formylmorpholine Wittig Reagent (e.g., Ph₃P=CHR) 3-(Alkenyl)morpholine
3-Formylmorpholine Grignard Reagent (R-MgX) 3-(α-Hydroxyalkyl)morpholine
3-(Halomethyl)morpholine Terminal Alkyne (Pd/Cu catalyst) 3-(Alkynyl)morpholine

Manipulation of Hydroxyl or Halogenated Intermediates

The primary alcohol of 3-(hydroxymethyl)morpholine, obtained after removal of the benzyl protecting group, is a key functional handle for derivatization. organic-chemistry.org Beyond oxidation and conversion to halides, this hydroxyl group can undergo several other important transformations.

Alkylation of the hydroxyl group to form ethers is a straightforward modification. The alcohol can be deprotonated with a suitable base, such as sodium hydride, and the resulting alkoxide can be treated with an alkyl halide to furnish the corresponding ether. This allows for the introduction of various alkyl chains, which can modulate the lipophilicity and steric profile of the molecule.

Esterification is another common transformation. The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This introduces a wide variety of acyl groups, which can serve as potential pharmacophores or prodrug moieties.

The conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, is a critical step for many nucleophilic substitution reactions. These activated intermediates can then be displaced by a wide range of nucleophiles, including azides, cyanides, and thiols, to introduce diverse functionalities.

The corresponding halogenated intermediates, such as 3-(chloromethyl)morpholine, are also highly versatile. As mentioned, they are precursors for cross-coupling reactions, but they can also readily undergo nucleophilic substitution with amines, alcohols, and thiols to generate a host of new derivatives.

Synthesis of Complex Morpholine-Fused Heterocycles

The construction of bicyclic and polycyclic systems where the morpholine ring is fused to another heterocyclic ring can lead to conformationally constrained molecules with novel biological activities. nih.govrsc.org The substituents on the morpholine ring can be strategically chosen to facilitate the formation of these fused systems.

A notable example is the synthesis of morpholine-fused triazoles using "click chemistry". This approach involves the conversion of a precursor, often derived from an amino alcohol, into an azido (B1232118) alcohol. This intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a 1,2,3-triazole ring. Subsequent intramolecular cyclization can then lead to the formation of a morpholine-fused triazole system. This methodology has been successfully applied to create a diverse library of such fused heterocycles.

While direct examples starting from this compound are not extensively documented, the functional handles available on this scaffold lend themselves to the construction of other fused systems. For instance, the presence of a nitrogen atom and a nearby functionalized side chain at the 3-position could, in principle, be utilized to construct fused pyrimidines or other nitrogen-containing heterocycles through condensation reactions. The synthesis of pyrimido[4,5-b]quinolines , for example, often involves the reaction of an amino-pyrimidine with a diketone and an aldehyde in a multicomponent reaction. nih.govrsc.orgresearchgate.netnih.govresearchgate.net By analogy, a suitably functionalized morpholine derivative could potentially be employed in similar strategies to access novel pyrimido[4,5-b]morpholine cores.

The development of new synthetic routes to such fused systems remains an active area of research, with the potential to unlock new classes of biologically active molecules.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral morpholines, including 3-((Benzyloxy)methyl)morpholine (B1198477), are highly valuable as building blocks for the enantioselective synthesis of biologically active compounds. lifechemicals.com The inherent chirality of these molecules allows for the introduction of a defined stereocenter early in a synthetic sequence, which can then direct the stereochemistry of subsequent reactions. The morpholine (B109124) unit is present in numerous natural products and approximately 20 commercially available drugs, highlighting its importance in medicinal chemistry. lifechemicals.com For instance, the antidepressant Reboxetine features a morpholine core, demonstrating the successful incorporation of this scaffold into therapeutic agents. lifechemicals.com

The utility of chiral morpholines like this compound is further underscored by their commercial availability as specific enantiomers from various chemical suppliers, who market them as "chiral building blocks" for organic synthesis. 3wpharm.comsigmaaldrich.comtcichemicals.com This accessibility allows researchers to readily incorporate the morpholine motif into complex target molecules without the need for de novo synthesis and chiral resolution of the heterocyclic core. The benzyloxy group at the 3-position is particularly advantageous as it represents a protected form of a hydroxymethyl group, which can be deprotected and further functionalized at a later stage in the synthesis.

Application as a Ligand or Auxiliary in Catalytic Asymmetric Transformations

The morpholine scaffold has been incorporated into various chiral ligands and auxiliaries designed for asymmetric catalysis. These catalytic systems are crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. The nitrogen and oxygen atoms within the morpholine ring can coordinate to metal centers, influencing the steric and electronic environment of the catalyst and thereby controlling the stereochemical outcome of a reaction.

While the broader class of morpholine-containing compounds has been applied as chiral auxiliaries, specific documented examples of this compound itself acting as a primary ligand or auxiliary in widely-used catalytic asymmetric transformations are not prominent in the reviewed literature. lifechemicals.com However, the principles of using chiral heterocycles in catalysis are well-established. Chiral auxiliaries derived from morpholines can be temporarily attached to a substrate, direct a stereoselective transformation, and then be cleaved, having transferred their chirality to the product molecule.

Intermediate in the Synthesis of Diverse Organic Molecules

One of the most significant applications of the 3-substituted morpholine scaffold is its role as a key intermediate in the synthesis of complex pharmaceutical agents. A prominent example is the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. google.comnih.gov

The complex, multi-chiral structure of Aprepitant is constructed using a highly substituted morpholine core. Various synthetic routes to Aprepitant rely on advanced morpholine intermediates that share the core structure of this compound, featuring substitution at the C2, C3, and N4 positions. google.comgoogle.com For example, a key fragment in several patented syntheses is a 2,3-disubstituted morpholine derivative, where the stereocenters on the morpholine ring are critical for the final biological activity of the drug. google.comnih.gov The synthesis involves coupling this complex morpholine intermediate with other heterocyclic fragments to build the final drug molecule. google.com The benzylic groups often serve as protecting groups that are removed or transformed in the final steps of the synthesis.

The following table details key intermediates and reagents from a representative synthesis of Aprepitant, illustrating the central role of the morpholine scaffold.

Table 1: Key Intermediates in the Synthesis of Aprepitant

Compound/Intermediate Name Role in Synthesis Reference
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3(S)-(4-fluorophenyl)morpholine A key chiral morpholine core structure that is coupled with a triazolinone fragment. google.com
4-benzyl-3-(S)-(4-fluorophenyl)morpholin-2-yl 3,5-bis(trifluoromethyl)benzoate An advanced, highly pure intermediate used to construct the Aprepitant molecule. google.com
N-methylcarboxy-2-chloroacetamidrazone A reagent that reacts with the morpholine core to form an intermediate, which is then cyclized. google.com
3-chloromethyl-1,2,4-triazolin-5-one A heterocyclic fragment that is condensed with the morpholine intermediate to form Aprepitant. google.com

This example highlights how the 3-substituted morpholine framework is not just a simple building block but a sophisticated intermediate that enables the efficient and stereocontrolled synthesis of diverse and valuable organic molecules.

Contributions to the Construction of Specific Molecular Scaffolds (e.g., in peptide and chelate chemistry)

The morpholine scaffold is also utilized in the construction of specialized molecular architectures like peptide mimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. nih.govnih.gov Incorporating a rigid heterocyclic system like the morpholine ring into a peptide backbone can enforce a specific conformation, which may be beneficial for binding to a biological target. nih.gov The this compound unit, with its defined stereochemistry and functional handle (the protected hydroxyl group), can serve as a non-natural amino acid surrogate in the synthesis of these advanced peptidomimetics. nih.gov

While the direct application of this compound in chelate chemistry is not extensively documented in the surveyed literature, the fundamental ability of the morpholine ring's heteroatoms to coordinate with metal ions suggests potential in this area. The nitrogen and oxygen atoms could participate in the binding of metal ions, and the C3 side chain could be functionalized to introduce additional chelating groups, contributing to the construction of novel metal-binding scaffolds.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-((Benzyloxy)methyl)morpholine (B1198477), a combination of one-dimensional and two-dimensional NMR experiments has been instrumental in assigning the resonances of all proton and carbon atoms, thereby confirming its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number of different types of protons and their neighboring protons in a molecule. While specific spectral data for this compound is not publicly available in the search results, a theoretical analysis based on its structure allows for the prediction of the expected proton signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring, the benzylic methylene (B1212753) group, the methyl group attached to the morpholine ring, and the aromatic protons of the benzyl (B1604629) group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the benzylic protons (O-CH₂-Ph) would likely appear as a singlet in the range of 4.5-5.0 ppm due to the deshielding effect of the adjacent oxygen and phenyl ring. The protons on the morpholine ring would exhibit complex splitting patterns (multiplets) in the upfield region, typically between 2.5 and 4.0 ppm, due to spin-spin coupling with each other. The methyl protons would likely appear as a doublet, coupling with the adjacent methine proton on the morpholine ring. The aromatic protons of the benzyl group would typically resonate in the downfield region of 7.2-7.4 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Based on the structure, one would anticipate signals for the carbon atoms of the morpholine ring, the benzylic methylene carbon, the methyl carbon, and the aromatic carbons of the benzyl group. The benzylic carbon (O-CH₂-Ph) is expected to resonate around 70-80 ppm. The carbons of the morpholine ring would appear in the range of 40-70 ppm. The methyl carbon would be found in the upfield region, typically below 30 ppm. The aromatic carbons would produce signals in the downfield region, generally between 120 and 140 ppm for the CH carbons and a quaternary carbon signal for the carbon attached to the benzylic group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. scispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. scispace.com For this compound, COSY would be crucial for tracing the connectivity of the protons within the morpholine ring and confirming the coupling between the methine proton and the adjacent methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). biosciencetrends.com It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signals of the morpholine ring protons in the ¹H NMR spectrum would correlate with their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). scispace.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. scispace.com For instance, correlations between the benzylic protons and the aromatic carbons, as well as between the morpholine ring protons and the benzylic carbon, would definitively establish the connectivity between the benzyl and morpholine moieties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous determination of the molecular formula.

For this compound, with a molecular formula of C₁₂H₁₇NO₂, the calculated exact mass would be compared to the experimentally measured mass. A close agreement between these two values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and rules out other potential formulas with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic regions, C-O-C stretching of the ether linkage and the morpholine ring, and C-N stretching of the morpholine ring. The aromatic C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the vibrational modes of the molecule, with non-polar bonds often giving stronger signals than in IR. For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum.

While specific IR and Raman data for this compound are not available in the provided search results, analysis of related morpholine structures can provide an indication of the expected spectral regions for key vibrations. For example, studies on 4-(benzenesulfonyl)-morpholine have detailed the vibrational modes associated with the morpholine ring. dntb.gov.ua

X-ray Crystallography for Definitive Molecular Structure and Conformation

To date, no publicly available crystal structure of this compound has been found in the performed searches. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide the most definitive structural proof. It would reveal the exact conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the benzyloxymethyl substituent. The resulting crystal structure would serve as the ultimate validation of the structural assignments made by other spectroscopic methods.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in fields such as pharmacology and materials science where the three-dimensional arrangement of atoms dictates biological activity and physical properties. For this compound, which possesses a single stereocenter at the C3 position of the morpholine ring, chiroptical spectroscopic methods, especially Circular Dichroism (CD), provide a powerful tool for elucidating its absolute configuration. mtoz-biolabs.compurechemistry.org

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image spectra. This principle is fundamental to the assignment of absolute configuration. The process involves recording the experimental CD spectrum of an enantiomerically pure sample and comparing it to a reference. This reference can either be the known spectrum of a closely related compound or, more reliably, a theoretically predicted spectrum. mtoz-biolabs.comnumberanalytics.com

In the case of this compound, the primary chromophores expected to contribute to the electronic circular dichroism spectrum are the benzene (B151609) ring of the benzyloxy group and the non-bonding electrons of the nitrogen and oxygen atoms within the morpholine ring. The benzene chromophore gives rise to characteristic π → π* transitions, which are sensitive to the chiral environment. libretexts.org The heteroatoms of the morpholine ring contribute through n → σ* transitions, which typically occur at shorter wavelengths. libretexts.orgresearchgate.net

Due to the conformational flexibility of the morpholine ring and the side chain, the experimental CD spectrum represents a population-weighted average of the spectra of all stable conformers in solution. Therefore, a comprehensive conformational analysis is the first and most crucial step in the theoretical prediction of the CD spectrum.

Modern quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become an invaluable tool for predicting CD spectra with a high degree of accuracy. nih.govnih.govrsc.org The standard procedure involves:

A thorough conformational search for the (R) and (S) enantiomers of this compound.

Geometry optimization of all significant low-energy conformers using an appropriate level of theory (e.g., DFT with a suitable basis set).

Calculation of the excitation energies and rotational strengths for each conformer using TD-DFT.

Boltzmann averaging of the calculated spectra of the individual conformers to generate the final theoretical CD spectrum for each enantiomer.

The absolute configuration of the synthesized this compound can then be unequivocally assigned by comparing the sign and intensity pattern of the experimental CD spectrum with the theoretically predicted spectra for the (R) and (S)-enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides strong evidence for its absolute configuration.

Illustrative Research Findings

As of the latest literature review, specific experimental or theoretical CD spectroscopic data for this compound has not been published. However, to illustrate the expected results from a TD-DFT calculation for the purpose of absolute configuration determination, a hypothetical data table is presented below. This table showcases the kind of data that would be generated and used for the comparison with experimental results.

Note: The following data is illustrative and represents a hypothetical outcome of a TD-DFT calculation for the (R) and (S) enantiomers of this compound. It is intended to demonstrate the principles of absolute configuration determination using CD spectroscopy.

EnantiomerWavelength (λ) [nm]Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹]Associated Electronic Transition
(R)-3-((benzyloxy)methyl)morpholine268+1500π → π* (¹Lₐ) of Benzene Ring
(R)-3-((benzyloxy)methyl)morpholine220-5000π → π* (¹B) of Benzene Ring
(R)-3-((benzyloxy)methyl)morpholine205+8000n → σ* (Morpholine N, O)
(S)-3-((benzyloxy)methyl)morpholine268-1500π → π* (¹Lₐ) of Benzene Ring
(S)-3-((benzyloxy)methyl)morpholine220+5000π → π* (¹B) of Benzene Ring
(S)-3-((benzyloxy)methyl)morpholine205-8000n → σ* (Morpholine N, O)

Computational and Theoretical Investigations of 3 Benzyloxy Methyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are at the core of theoretical molecular analysis. By solving approximations of the Schrödinger equation, these methods model the electronic structure of a molecule to derive its properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common methods employed for this purpose.

DFT methods, such as the popular B3LYP functional, calculate the electron density of a molecule to determine its energy and, consequently, its most stable geometry. HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than some DFT methods, HF provides a foundational starting point for more complex calculations. chemrxiv.org For a molecule like 3-((Benzyloxy)methyl)morpholine (B1198477), a basis set such as 6-311++G(d,p) is often paired with these methods to provide a good balance between accuracy and computational cost, ensuring a reliable prediction of bond lengths, bond angles, and dihedral angles. nih.govnih.gov The optimization process finds the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stable conformer.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table shows illustrative data for the types of parameters obtained from geometry optimization.

ParameterBond/AngleTheoretical MethodCalculated Value
Bond Length C-O (ether)B3LYP/6-311++G(d,p)~ 1.43 Å
C-N (morpholine)B3LYP/6-311++G(d,p)~ 1.47 Å
C=C (benzene)B3LYP/6-311++G(d,p)~ 1.39 Å
Bond Angle C-O-C (morpholine)B3LYP/6-311++G(d,p)~ 109.5°
C-N-C (morpholine)B3LYP/6-311++G(d,p)~ 110.0°
Dihedral Angle C-O-C-CB3LYP/6-311++G(d,p)Varies by conformer

Calculation of Electronic Properties (e.g., HOMO-LUMO Gap, Dipole Moment, Polarizability)

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and interactions.

HOMO-LUMO Gap : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. youtube.comwuxiapptec.com A large gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals. biomedres.us Conversely, a small gap indicates that the molecule is more easily polarized and more reactive. biomedres.usnih.gov

Polarizability (α) : Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions, such as van der Waals forces. nih.govresearchgate.net

Table 2: Calculated Electronic Properties (Illustrative) This table shows illustrative data for key electronic properties.

PropertySymbolSignificanceIllustrative Calculated Value
HOMO Energy EHOMOElectron-donating ability~ -6.5 eV
LUMO Energy ELUMOElectron-accepting ability~ -0.5 eV
HOMO-LUMO Gap ΔEChemical reactivity, stability~ 6.0 eV
Dipole Moment µPolarity, intermolecular forces~ 2.5 Debye
Mean Polarizability <α>Response to electric fields~ 25 x 10-24 esu

Vibrational Frequency Analysis and Potential Energy Distribution

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding motions (normal modes) are obtained. nih.gov

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of vibrations, such as stretching, bending, or twisting of particular functional groups. nih.govresearchgate.net For this compound, this would involve identifying characteristic frequencies for the morpholine (B109124) ring vibrations, C-H stretches of the benzyl (B1604629) group, and C-O ether stretches. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure. nih.gov

Table 3: Representative Vibrational Frequencies and PED Assignments (Illustrative) This table shows examples of vibrational modes and their typical frequency ranges.

Frequency (cm⁻¹) (Scaled)IR IntensityRaman ActivityPED (%) and Assignment
~ 3060MediumHigh95% Aromatic C-H stretch
~ 2950HighHigh98% Aliphatic C-H stretch
~ 1600MediumMedium85% Aromatic C=C stretch
~ 1450HighMedium70% CH₂ scissoring
~ 1250HighLow65% C-O-C asymmetric stretch
~ 1120HighMedium75% C-N stretch

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netchemrxiv.org It is calculated by placing a positive point charge at various locations around the molecule and computing the potential energy. The resulting map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the oxygen of the ether linkage, identifying them as key sites for hydrogen bonding and interaction with electrophiles.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy landscape. nih.govchemrxiv.org This process identifies the lowest-energy (most stable) conformers and the energy barriers for converting between them. nih.govnih.gov Understanding the preferred conformations is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site. chemrxiv.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.gov The process involves generating a large number of possible orientations and conformations of the ligand within the binding site and scoring them based on their binding affinity. researchgate.net Given that the related compound (S)-3-[(Benzyloxy)methyl]morpholine is known as an appetite suppressant, docking studies could be employed to investigate its binding mode with potential targets in the central nervous system involved in appetite regulation. acs.org The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity and guiding the design of more potent derivatives. nih.gov

Prediction of Binding Affinities and Modes of Interaction

Consistent with the lack of ligand-receptor interaction studies, there are no published predictions of binding affinities or specific modes of interaction for this compound. Computational methods such as molecular docking and free energy calculations, which are commonly used to predict the binding affinity (e.g., Ki, Kd, or IC50 values) and to visualize the three-dimensional orientation of a ligand within a receptor's active site, have not been reported for this compound. Consequently, no data tables of predicted binding affinities or descriptions of its interaction modes with any biological target can be provided.

Theoretical Structure-Property Relationships (excluding prohibited experimental properties)

Theoretical investigations into the structure-property relationships of this compound are not available in the current body of scientific literature. Such studies typically involve the use of quantum mechanics or quantitative structure-activity relationship (QSAR) models to correlate the compound's molecular structure with its physicochemical or biological properties. Without these studies, it is not possible to detail the theoretical relationships between the structural features of this compound (such as its morpholine ring, benzyloxy group, and stereochemistry) and its potential activities or properties.

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Routes with Enhanced Efficiency and Selectivity

A promising avenue lies in catalytic asymmetric synthesis. Modern methods for preparing 3-substituted morpholines employ tandem reactions that combine efficiency with high stereocontrol. acs.orgubc.ca For instance, a one-pot sequence involving a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation can produce chiral 3-substituted morpholines with excellent enantiomeric excess (>95% ee). organic-chemistry.orgacs.org Adapting such a strategy for 3-((benzyloxy)methyl)morpholine (B1198477) would represent a significant advancement over classical approaches, providing enantiomerically pure material in fewer steps.

Other catalytic strategies that warrant exploration include:

Palladium-catalyzed carboamination: This method allows for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols and could be adapted for the target compound. nih.gov

Rhodium-catalyzed intramolecular cyclization: The use of rhodium catalysts on nitrogen-tethered allenols provides an atom-economic pathway to highly substituted morpholines with excellent diastereoselectivity. rsc.org

Copper-catalyzed three-component reactions: Efficiently assembling morpholines from commercially available amino alcohols, aldehydes, and diazomalonates offers a modular and rapid entry to complex scaffolds. nih.gov

The table below contrasts a hypothetical traditional synthesis with a potential next-generation catalytic approach.

FeatureTraditional Synthetic RouteNext-Generation Catalytic Route
Starting Materials Protected amino alcohol, halo-acetylating agentEther-containing aminoalkyne
Key Steps Acylation, cyclization, reductionOne-pot hydroamination & asymmetric hydrogenation
Stereocontrol Often requires chiral pool starting materials or resolutionCatalyst-controlled high enantioselectivity
Efficiency Multiple steps, intermediate purifications, lower overall yieldFewer steps, atom-economical, higher yield
Reagents Stoichiometric reagents, potentially harsh conditionsCatalytic amounts of transition metals, milder conditions

This table presents a conceptual comparison of synthetic strategies.

Exploration of Novel Chemical Transformations and Rearrangements

Beyond synthesis, the this compound scaffold is ripe for the exploration of novel chemical transformations that could unlock unprecedented molecular diversity. The inherent functionality—a secondary amine, an ether linkage within the ring, and a benzyl (B1604629) ether side chain—provides multiple handles for chemical manipulation.

Future research could investigate:

Ring-Opening and Rearrangement Cascades: Inspired by methods using oxazetidine precursors, it may be possible to develop ring-opening/recyclization strategies that modify the morpholine (B109124) core itself. acs.orgnih.gov For example, treatment with specific Lewis acids could trigger a rearrangement involving the benzyl ether, leading to fused or bridged ring systems.

Halonium-Initiated Cyclizations and Rearrangements: The use of halonium intermediates, generated from alkenes, has been shown to lead to either morpholine synthesis or Claisen rearrangement products. nih.gov Exploring analogous reactivity with precursors to this compound could yield novel γ,δ-unsaturated carbonyl compounds, which are valuable synthetic building blocks.

organic-chemistry.orgacs.org-Sigmatropic Rearrangements: N-oxidation of the morpholine nitrogen to form an N-oxide, followed by reaction with an activating agent like trifluoroacetic anhydride, could induce a organic-chemistry.orgacs.org-sigmatropic rearrangement, potentially leading to the formation of a 1,4-oxazepine (B8637140) ring system with the transfer of the benzyloxymethyl group.

These explorations would move beyond simple derivatization and forge pathways to fundamentally new heterocyclic systems, expanding the chemical space accessible from a single, well-defined starting material.

Advanced Functionalization Strategies for Tailored Molecular Architectures

To fully exploit this compound as a scaffold, advanced functionalization strategies are essential. Late-stage functionalization (LSF), which involves modifying a complex molecule in the final steps of a synthesis, is a particularly powerful approach for rapidly generating a library of analogues for structure-activity relationship (SAR) studies. nih.govscispace.com

Key opportunities for functionalization include:

C-H Functionalization: The morpholine ring contains several C-H bonds that could be selectively targeted. beilstein-journals.org Modern catalytic systems, including those based on manganese or palladium, could enable direct introduction of alkyl, aryl, or halogen groups at the C2, C5, or C6 positions. beilstein-journals.orgnih.gov The benzyl group of the side chain also offers sites for aromatic C-H functionalization.

α-Functionalization: The C2 position, being alpha to both the ring oxygen and nitrogen, is activated for functionalization. Strategies involving the in situ generation of an iminium-BF₃ complex have been used to add various carbon nucleophiles to the C2 position of the morpholine ring. researchgate.net

N-Functionalization: The secondary amine is a readily accessible site for introducing a wide array of substituents through standard alkylation, acylation, or arylation reactions, profoundly altering the scaffold's steric and electronic properties.

Side-Chain Modification: The benzyloxy group can be cleaved via hydrogenolysis to reveal a primary alcohol. This hydroxyl group can then be used as a handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

The following table illustrates the potential sites on the this compound molecule for advanced functionalization.

SitePosition(s)Potential ModificationsRelevant Strategy
Ring Nitrogen N4Alkylation, Acylation, Arylation, SulfonylationStandard N-functionalization
Ring Carbons C2, C5, C6Arylation, Alkylation, Halogenation, CyanationCatalytic C-H Functionalization nih.govyoutube.com
Activated Ring Carbon C2Addition of Grignard or organolithium reagentsα-Functionalization via iminium intermediates researchgate.net
Side Chain -CH₂OH (post-debenzylation)Oxidation, Esterification, EtherificationCleavage and derivatization

This table outlines potential sites and methods for creating a diverse library of derivatives from the core scaffold.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

De Novo Design: Generative models, such as recurrent neural networks (RNNs) or transformers, could be trained on databases of known bioactive morpholines. youtube.com These models could then design novel derivatives of this compound predicted to have high activity against a specific biological target, while also optimizing for drug-like properties.

Synthesis Prediction: For any newly designed virtual compound, retrosynthesis software can propose potential synthetic pathways. youtube.com ML models trained on vast reaction databases can predict the most likely major product of a given set of reactants and reagents, helping to filter out unfeasible routes before any lab work begins. nih.govneurips.cc

Reaction Condition Optimization: Beyond predicting the products, ML models can now suggest optimal reaction conditions, including the most suitable catalysts, solvents, and temperatures for a given transformation. acs.org This capability could dramatically accelerate the successful synthesis of novel analogues by reducing the need for extensive empirical optimization.

This data-driven approach would allow researchers to navigate the vast chemical space of possible derivatives more intelligently, prioritizing the synthesis of compounds with the highest probability of success and desired activity. While these tools are still evolving, their application to specialized scaffolds like this compound represents a significant emerging opportunity. nih.govrjptonline.org

Expanding the Scope of Applications as a Privileged Scaffold in New Synthetic Challenges

The morpholine ring is considered a "privileged scaffold" because its structure is frequently found in compounds with a wide range of biological activities. nih.govnih.gov This success is often attributed to the improved pharmacokinetic properties, such as solubility and metabolic stability, that the morpholine moiety imparts. nih.gov

While the morpholine core is well-established, the specific 3-((benzyloxy)methyl) substitution pattern remains underexplored. This compound can be viewed not just as a final product, but as a versatile starting point for tackling new synthetic challenges. nih.gov Its defined stereochemistry and unique combination of functional groups make it an ideal scaffold for:

Medicinal Chemistry: Assembling libraries of derivatives based on this core for screening against novel biological targets. The scaffold's three-dimensionality, an important feature for "escaping flatland" in drug design, combined with the proven utility of the morpholine ring, makes it an attractive candidate for developing new therapeutics. nih.govacs.org

Ligand Development: The chiral nature and presence of nitrogen and oxygen heteroatoms make derivatives of this compound interesting candidates as ligands for asymmetric catalysis.

Materials Science: Incorporation into larger molecular architectures, such as polymers or macrocycles, could lead to materials with novel properties, guided by the specific steric and electronic influence of the scaffold.

By viewing this compound as a foundational building block, chemists can leverage its unique structure to address a wide range of modern synthetic problems, extending its utility far beyond its initial conception.

Q & A

Q. What are the key synthetic routes for 3-((Benzyloxy)methyl)morpholine, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: Two primary synthetic strategies are employed:

  • Route 1: Reacting benzyl chloroformate with 3-(aminomethyl)morpholine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Stirring at room temperature for 12–24 hours ensures complete conversion, followed by purification via recrystallization or column chromatography .
  • Route 2: Substituting the chloromethyl group in 4-benzyl-2-(chloromethyl)morpholine with a benzyloxy group via nucleophilic substitution. This requires controlled conditions (e.g., anhydrous solvent, catalytic iodide) to minimize side reactions .

Optimization Parameters:

ParameterRoute 1Route 2
Temperature25°C50–60°C
Yield70–85%65–75%
Purity>95% (HPLC)>90% (HPLC)
Key PurificationColumn chromatographyRecrystallization

Q. How can researchers characterize the structural and chemical properties of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzyloxy group (δ 4.5–5.0 ppm for OCH₂Ph) and morpholine ring protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 248.15).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of this compound, and what chiral resolution techniques are effective?

Methodological Answer:

  • Challenges: The compound lacks intrinsic chirality but may form enantiomers if synthesized from chiral precursors (e.g., (R)- or (S)-morpholine derivatives). Contamination by racemic mixtures complicates isolation .
  • Resolution Techniques:
    • Chiral Chromatography: Use of Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
    • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of intermediates (e.g., esters) to isolate enantiopure forms .

Q. How does the benzyloxy group in this compound influence its reactivity in nucleophilic substitution reactions compared to other ether-protected morpholine derivatives?

Methodological Answer:

  • Electron-Donating Effect: The benzyloxy group stabilizes adjacent carbocations, enhancing reactivity in SN1 mechanisms. In contrast, methoxymethyl groups (e.g., 4-benzyl-2-(methoxymethyl)morpholine) exhibit slower kinetics due to weaker electron donation .
  • Comparative Reactivity Table:
SubstituentRelative Reactivity (SN1)Preferred Mechanism
BenzyloxyHighSN1
MethoxymethylModerateSN2
ChloromethylVery HighSN1/SN2 mixed

Q. What contradictory findings exist in the literature regarding the biological activity of this compound derivatives, and how can these be reconciled through experimental design?

Methodological Answer:

  • Contradictions: Some studies report potent antimicrobial activity (MIC = 2 µg/mL against S. aureus), while others note negligible effects. These discrepancies may arise from substituent positional isomerism or assay variability (e.g., broth microdilution vs. disk diffusion) .
  • Reconciliation Strategies:
    • Standardized Assays: Use CLSI/MHRA guidelines for MIC determination.
    • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing benzyloxy with p-nitrobenzyloxy) to isolate contributing factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.